molecular formula C14H20O B14290698 (1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene CAS No. 118964-98-0

(1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene

Cat. No.: B14290698
CAS No.: 118964-98-0
M. Wt: 204.31 g/mol
InChI Key: GEDOJJQJZXMKGS-UHFFFAOYSA-N
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Description

(1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a tetramethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene typically involves the following steps:

    Formation of the Cyclopropyl Ring: The tetramethylcyclopropyl group can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Attachment to the Benzene Ring: The cyclopropyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the carbon-carbon bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring. Common reagents include nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, sulfo, or halo derivatives of the benzene ring.

Scientific Research Applications

(1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene: Unique due to the presence of both methoxy and tetramethylcyclopropyl groups.

    1,2,3,4-Tetramethoxybenzene: Lacks the cyclopropyl group, resulting in different chemical properties.

    1,2,3-Trimethoxybenzene: Similar methoxy substitution but lacks the cyclopropyl group.

Uniqueness

This compound is unique due to its structural combination of a methoxy group and a tetramethylcyclopropyl group, which imparts distinct chemical and physical properties compared to other benzene derivatives.

Properties

CAS No.

118964-98-0

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(1-methoxy-2,2,3,3-tetramethylcyclopropyl)benzene

InChI

InChI=1S/C14H20O/c1-12(2)13(3,4)14(12,15-5)11-9-7-6-8-10-11/h6-10H,1-5H3

InChI Key

GEDOJJQJZXMKGS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C2=CC=CC=C2)OC)(C)C)C

Origin of Product

United States

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